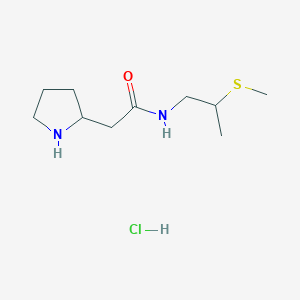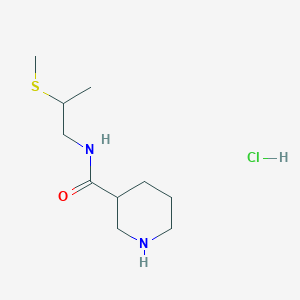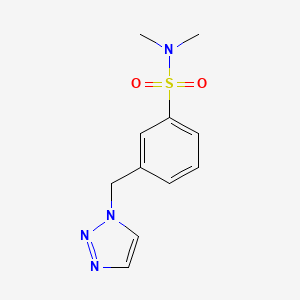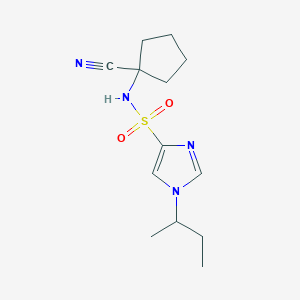
N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride, also known as SMM-189, is a small molecule that has been studied for its potential therapeutic effects. This compound has been found to have a variety of biochemical and physiological effects, making it an interesting target for scientific research.
Mecanismo De Acción
N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride is a selective inhibitor of the Wnt signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. The Wnt signaling pathway is dysregulated in many diseases, including cancer and Alzheimer's disease. N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride inhibits the activity of the Wnt signaling pathway by targeting the protein Dishevelled, which is a key component of the pathway.
Biochemical and Physiological Effects
N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride has been found to have a variety of biochemical and physiological effects. In cancer research, N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride has been shown to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth. In diabetes research, N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride has been found to improve glucose tolerance, insulin sensitivity, and pancreatic beta cell function. In Alzheimer's disease research, N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride has been found to improve cognitive function, reduce amyloid-beta levels, and reduce neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride in lab experiments is its specificity for the Wnt signaling pathway. This allows researchers to study the effects of inhibiting this pathway without affecting other signaling pathways. However, one limitation of using N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Direcciones Futuras
There are several future directions for research on N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride. One area of interest is the development of more potent inhibitors of the Wnt signaling pathway. Another area of interest is the investigation of N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, further research is needed to fully understand the mechanisms of action of N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride and its potential therapeutic effects in other diseases.
Métodos De Síntesis
The synthesis of N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride involves several steps. The first step is the synthesis of 2-methylsulfanylpropylamine, which is then reacted with pyrrolidine-2-carboxylic acid to form the intermediate product. The final step involves the acetylation of the intermediate product with acetic anhydride to yield N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride hydrochloride.
Aplicaciones Científicas De Investigación
N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride has been studied for its potential therapeutic effects in various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride has been found to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride has been shown to improve glucose tolerance and insulin sensitivity. In Alzheimer's disease research, N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride has been found to improve cognitive function and reduce amyloid-beta levels.
Propiedades
IUPAC Name |
N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2OS.ClH/c1-8(14-2)7-12-10(13)6-9-4-3-5-11-9;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETBYDGEBKGUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1CCCN1)SC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,4-dimethyl-2-phenyl-N-[2-(2H-tetrazol-5-yl)propyl]-1,3-oxazole-5-carboxamide](/img/structure/B7632728.png)
![1-[4-[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]butyl]pyridin-2-one](/img/structure/B7632729.png)
![Ethyl 4-[(2-ethylsulfinylcyclohexyl)amino]piperidine-1-carboxylate](/img/structure/B7632735.png)
![5-[(2,5-dimethylphenyl)methylsulfonylmethyl]-3-ethyl-1H-1,2,4-triazole](/img/structure/B7632738.png)
![8-fluoro-N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7632761.png)
![[(1R,4S)-4-[1-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]ethylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B7632767.png)
![3-[1-(1-Tert-butyl-3-methylpyrazol-4-yl)ethyl]-1-methyl-1-(thiolan-3-yl)urea](/img/structure/B7632771.png)




![1-[(5-Bromothiophen-2-yl)methyl]triazole](/img/structure/B7632804.png)

![1-[[5-(Dimethylamino)-1,2,4-thiadiazol-3-yl]methyl]-3,3-diethylpyrrolidine-2,5-dione](/img/structure/B7632812.png)